3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
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Biological Activity
The compound 3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , with CAS number 1793887-58-7 , is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C28H25N3O2S
- Molecular Weight : 467.6 g/mol
- Structure : The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities.
Research indicates that compounds with similar structures often act through multiple mechanisms:
- Enzyme Inhibition : Many pyrrolo[3,2-d]pyrimidines exhibit inhibitory effects on key enzymes involved in various metabolic pathways.
- Antioxidant Activity : The presence of methoxy and thioether groups may enhance the compound's ability to scavenge free radicals.
- Receptor Modulation : Some studies suggest potential interactions with neurotransmitter receptors, impacting neurochemical pathways.
Antimicrobial Activity
Studies have shown that compounds related to pyrrolo[3,2-d]pyrimidine demonstrate significant antimicrobial properties. For instance, a series of synthesized derivatives exhibited:
- Strong activity against Gram-positive and Gram-negative bacteria , including Staphylococcus aureus and Escherichia coli.
- Inhibition of biofilm formation , which is critical in treating chronic infections.
Anticancer Properties
The compound's structural features suggest potential anticancer activity:
- Cell Proliferation Inhibition : In vitro studies indicate that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Mechanistic studies reveal that it may induce apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Exhibited moderate inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : Demonstrated strong urease inhibitory activity, which is beneficial in managing urinary tract infections.
Case Studies
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-8-10-21(11-9-19)18-34-28-30-25-24(22-6-4-3-5-7-22)16-29-26(25)27(32)31(28)17-20-12-14-23(33-2)15-13-20/h3-16,29H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBNIOVAGQKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.